molecular formula C8H15NO B1335089 4-(Aminomethyl)hepta-1,6-dien-4-ol CAS No. 44866-40-2

4-(Aminomethyl)hepta-1,6-dien-4-ol

Cat. No.: B1335089
CAS No.: 44866-40-2
M. Wt: 141.21 g/mol
InChI Key: WZMOMSZBBJYAOE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)hepta-1,6-dien-4-ol is an organic compound with the molecular formula C8H15NO. It is characterized by the presence of an aminomethyl group attached to a hepta-1,6-dien-4-ol backbone. This compound is of interest due to its unique structure, which combines both amine and alcohol functional groups, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)hepta-1,6-dien-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as hepta-1,6-diene and formaldehyde.

    Formation of Intermediate: The first step involves the reaction of hepta-1,6-diene with formaldehyde in the presence of a base to form an intermediate compound.

    Aminomethylation: The intermediate is then subjected to aminomethylation using ammonia or an amine source under controlled conditions to introduce the aminomethyl group.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)hepta-1,6-dien-4-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form saturated derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, thiols, and amines

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Saturated alcohols

    Substitution: Derivatives with different functional groups replacing the aminomethyl group

Scientific Research Applications

4-(Aminomethyl)hepta-1,6-dien-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)hepta-1,6-dien-4-ol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)hepta-1,6-dien-4-ol hydrochloride
  • 4-Allylhepta-1,6-dien-4-ol
  • 2-(2-Aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride

Uniqueness

This compound is unique due to its dual functional groups (amine and alcohol) and its unsaturated hydrocarbon chain. This combination provides a versatile platform for chemical modifications and interactions, making it valuable in various fields of research and industry.

Properties

IUPAC Name

4-(aminomethyl)hepta-1,6-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-5-8(10,7-9)6-4-2/h3-4,10H,1-2,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOMSZBBJYAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389705
Record name 4-(aminomethyl)hepta-1,6-dien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44866-40-2
Record name 4-(aminomethyl)hepta-1,6-dien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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